molecular formula C8H8Cl2FNO B13516153 2-Amino-1-(3-chloro-4-fluorophenyl)ethanone Hydrochloride

2-Amino-1-(3-chloro-4-fluorophenyl)ethanone Hydrochloride

Cat. No.: B13516153
M. Wt: 224.06 g/mol
InChI Key: GLUHVVAISGMKHH-UHFFFAOYSA-N
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Description

2-Amino-1-(3-chloro-4-fluorophenyl)ethanone Hydrochloride is a halogenated aromatic ketamine derivative characterized by a substituted phenyl ring bearing chlorine and fluorine atoms at the 3- and 4-positions, respectively. The compound’s molecular formula is C₈H₇ClFNO·HCl, with a molecular weight of 220.06 g/mol. It is primarily utilized in pharmaceutical research as an intermediate for synthesizing bioactive molecules, particularly those targeting neurological and metabolic disorders. Its structural uniqueness arises from the synergistic electronic effects of chlorine (electron-withdrawing) and fluorine (electronegative substituent), which influence reactivity, solubility, and stability .

Properties

Molecular Formula

C8H8Cl2FNO

Molecular Weight

224.06 g/mol

IUPAC Name

2-amino-1-(3-chloro-4-fluorophenyl)ethanone;hydrochloride

InChI

InChI=1S/C8H7ClFNO.ClH/c9-6-3-5(8(12)4-11)1-2-7(6)10;/h1-3H,4,11H2;1H

InChI Key

GLUHVVAISGMKHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)CN)Cl)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(3-chloro-4-fluorophenyl)ethan-1-one hydrochloride typically involves the reaction of 3-chloro-4-fluoroacetophenone with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reactions are carried out in large reactors. The product is then subjected to purification processes, such as crystallization or distillation, to obtain the desired purity. Quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(3-chloro-4-fluorophenyl)ethan-1-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

    Reduction: The ketone group can be reduced to form alcohol derivatives.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro or imino derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

2-amino-1-(3-chloro-4-fluorophenyl)ethan-1-one hydrochloride has been extensively studied for its potential therapeutic applications in various fields, including:

    Cancer Treatment: It has shown potential in inhibiting the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.

    Neuroprotection: Studies suggest it may have neuroprotective effects, potentially useful in treating neurodegenerative diseases.

    Antiviral Activity: It has demonstrated antiviral properties, making it a candidate for further research in antiviral drug development.

Mechanism of Action

The mechanism of action of 2-amino-1-(3-chloro-4-fluorophenyl)ethan-1-one hydrochloride involves multiple pathways:

    Enzyme Inhibition: It inhibits the activity of enzymes involved in cancer cell growth and proliferation, such as matrix metalloproteinases and phosphatidylinositol 3-kinase.

    Molecular Targets: The compound targets specific molecular pathways that regulate cell growth, apoptosis, and angiogenesis, contributing to its therapeutic effects.

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Data

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility CAS Number
2-Amino-1-(3-chloro-4-fluorophenyl)ethanone Hydrochloride C₈H₇ClFNO·HCl 220.06 Not Reported Water, Alcohol Not Available
2-Amino-1-(4-chlorophenyl)ethanone Hydrochloride C₈H₉Cl₂NO 206.07 262 Water, Methanol 5467-71-0
2-Amino-1-(2-fluorophenyl)ethanone Hydrochloride C₈H₇FNO·HCl 187.61 Not Reported DMSO, Ethanol 5468-37-1
2-Amino-1-(4-hydroxyphenyl)ethanone Hydrochloride C₈H₉ClNO₂ 198.62 >250 Water 19745-72-3
bk-2C-B HCl (4-bromo-2,5-dimethoxyphenyl analog) C₁₀H₁₁BrClNO₃ 316.56 280–285 Organic Solvents Not Available

Key Observations :

  • Melting Points : Chlorine substitution (e.g., 4-chloro derivative) correlates with higher melting points compared to fluorine-substituted analogs, likely due to stronger intermolecular forces .
  • Hydroxyl vs. Halogen : The 4-hydroxyphenyl analog shows reduced solubility in organic solvents compared to halogenated derivatives, attributed to hydrogen bonding .

Table 3: Bioactivity and Hazard Data

Compound Bioactivity Hazard Class Key Risks
This compound Intermediate for VAP-1 inhibitors Not Classified Limited Data
2-Amino-1-(4-chlorophenyl)ethanone Hydrochloride Antidepressant precursor Irritant (Xi) Skin/Eye Irritation
bk-2C-B HCl Psychoactive (serotonin receptor modulator) Controlled Substance Neurotoxicity

Insights :

  • Brominated analogs like bk-2C-B HCl exhibit psychoactive properties, highlighting the impact of substituents on receptor binding .

Biological Activity

2-Amino-1-(3-chloro-4-fluorophenyl)ethanone hydrochloride is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its significant biological activities. Its unique structural features, including an amino group and halogen substituents, facilitate interactions with various biological targets, making it a valuable compound for therapeutic applications.

The molecular formula of this compound is C8H9ClFNO. The compound's structure allows it to participate in diverse chemical reactions, primarily serving as an intermediate in the synthesis of biologically active molecules.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate various molecular pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound inhibits matrix metalloproteinases (MMPs) and phosphatidylinositol 3-kinase (PI3K), both of which are crucial in cancer cell proliferation and survival.
  • Targeting Molecular Pathways : It affects pathways regulating cell growth, apoptosis, and angiogenesis, contributing to its potential therapeutic effects against cancer.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell growth through its action on critical signaling pathways.
  • Antimicrobial Properties : Preliminary studies suggest moderate antibacterial activity against various Gram-positive and Gram-negative bacteria .

Case Study 1: Anticancer Efficacy

A study investigating the anticancer properties of this compound demonstrated significant inhibition of MMPs, leading to decreased invasiveness of cancer cells. The IC50 values were reported to be in the low micromolar range, indicating potent activity against specific cancer cell lines.

Case Study 2: Enzyme Inhibition Profile

In a comparative study of enzyme inhibitors, compounds with similar structural motifs were evaluated for their inhibitory effects on AbTYR (a model enzyme). The presence of the 3-chloro-4-fluorophenyl group significantly enhanced inhibitory potency, with IC50 values ranging from 0.19 to 1.72 μM for derivatives containing this moiety .

Table 1: Inhibitory Activity of Related Compounds

CompoundIC50 (μM)Target Enzyme
2-Amino-1-(3-chloro-4-fluorophenyl)0.19 - 1.72AbTYR
Kojic Acid (reference)-AbTYR
Compound A4.49AbTYR
Compound B2.96 - 10.65AbTYR

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